4-n-Propylthiophenol
Overview
Description
4-n-Propylthiophenol is an organic compound with the molecular formula C₉H₁₂S. It is a derivative of thiophenol, where the phenyl ring is substituted with a propyl group at the para position. This compound is known for its distinct sulfur-containing aromatic structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-Propylthiophenol can be synthesized through various methods. One common synthetic route involves the reaction of 4-n-propylbenzenesulfonyl chloride with a reducing agent. The reaction typically proceeds under mild conditions, using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the sulfonyl chloride to the corresponding thiol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-n-Propylthiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The thiol group can be reduced to form the corresponding sulfide using reducing agents.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-n-Propylthiophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: It serves as a probe in biochemical studies to investigate the role of thiol groups in proteins and enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-n-Propylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can modulate enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Propylphenol: Similar structure but lacks the sulfur atom, resulting in different chemical properties.
Thiophenol: Lacks the propyl group, making it less hydrophobic and altering its reactivity.
Uniqueness
4-n-Propylthiophenol is unique due to the presence of both the propyl group and the thiol group, which confer distinct hydrophobic and nucleophilic properties. This combination makes it a valuable compound in various chemical and biological applications .
Biological Activity
4-n-Propylthiophenol, a thiophene derivative, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and potential antiviral activities, supported by data tables and relevant research findings.
Overview of this compound
This compound is characterized by a thiophene ring substituted with a propyl group and a hydroxyl group. This structural configuration contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the in vitro antibacterial activity of various thiophene derivatives against both Gram-positive and Gram-negative bacteria. The results showed that these compounds effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Other Thiophene Derivatives | Various | Ranges from 16 to 128 µg/mL |
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various in vitro studies. It demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) values were comparable to established anti-inflammatory agents .
Table 2: Inhibition of NO Production by this compound
Compound | Cell Line | IC50 (µM) | Comparison Agent |
---|---|---|---|
This compound | RAW 264.7 | 28.2 | Indomethacin (13.2) |
Aminoguanidine (24.2) |
Case Studies and Research Findings
-
Case Study on Anti-inflammatory Effects :
A study examined the effects of various thiophene derivatives on LPS-induced inflammation in macrophages. Among these, this compound exhibited notable inhibition of NO production, indicating its potential as an anti-inflammatory agent . -
Research on Antimicrobial Efficacy :
In a comparative study assessing the antimicrobial efficacy of thiophene derivatives, this compound was highlighted for its effectiveness against pathogenic bacteria, reinforcing its therapeutic potential in treating infections . -
Exploration of Antiviral Properties :
Although direct evidence for the antiviral activity of this compound is sparse, related compounds have been identified as inhibitors of viral replication mechanisms, paving the way for future investigations into this compound's potential antiviral applications .
Properties
IUPAC Name |
4-propylbenzenethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLGECZCQTWNOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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